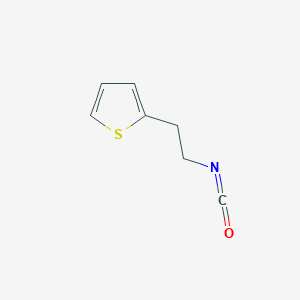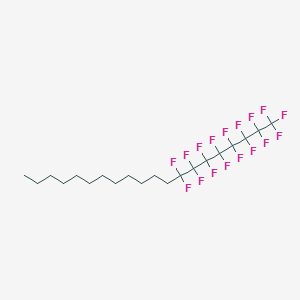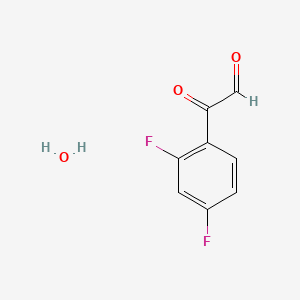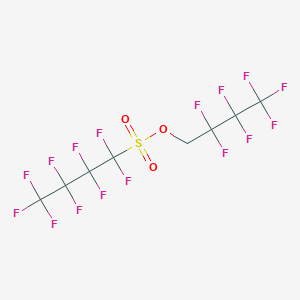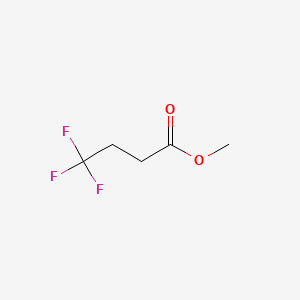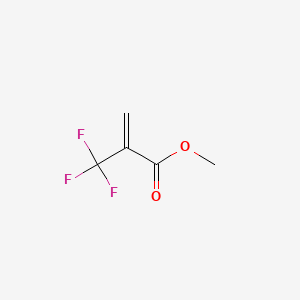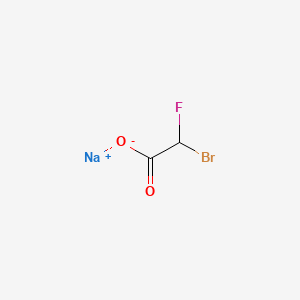![molecular formula C11H7F3N2O2 B1304103 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid CAS No. 220462-27-1](/img/structure/B1304103.png)
4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid
Vue d'ensemble
Description
4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyrazole ring, which is further connected to a benzoic acid moiety. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Mécanisme D'action
Target of Action
It is structurally similar to triflusal , a platelet antiaggregant . Triflusal and its principal metabolite, 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB), inhibit cyclo-oxygenase (COX) isoform 1 . COX-1 plays a crucial role in the biosynthesis of thromboxane, a compound that promotes platelet aggregation .
Mode of Action
The compound’s interaction with its targets leads to the inhibition of thromboxane biosynthesis . Additionally, both Triflusal and HTB inhibit cyclic adenosine monophosphate (cAMP) phosphodiesterase, restricting cAMP breakdown in platelets and also restricting calcium mobilisation and calcium-dependent platelet aggregation .
Biochemical Pathways
The inhibition of COX-1 and cAMP phosphodiesterase affects the biochemical pathways involved in platelet aggregation . The reduction in thromboxane biosynthesis and the restriction of cAMP breakdown and calcium mobilisation lead to a decrease in platelet aggregation .
Pharmacokinetics
After oral administration, Triflusal is rapidly hydrolysed to HTB . After a single dose of 900mg in healthy volunteers, values for absorption half-life of 0.40 and 2.44 hours were documented for Triflusal and HTB, respectively . Corresponding values for mean maximum plasma concentration were 11.6 and 92.7 mg/L, and for terminal elimination half-life were 0.53 and 34.3 hours . Triflusal elimination is primarily renal: >60% of the parent compound is excreted in the urine, as unchanged Triflusal, HTB and an HTB-glycine conjugate, within 48 hours of administration .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of thromboxane biosynthesis and the restriction of cAMP breakdown and calcium mobilisation . These effects lead to a decrease in platelet aggregation, which can be beneficial in conditions where excessive platelet aggregation is a concern, such as in the prevention of cerebrovascular events .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone. For instance, reacting 1,1,1-trifluoro-2,4-pentanedione with hydrazine hydrate under reflux conditions yields 3-(trifluoromethyl)-1H-pyrazole.
Coupling with Benzoic Acid: The synthesized pyrazole derivative is then coupled with a benzoic acid derivative. This can be achieved through a nucleophilic aromatic substitution reaction, where the pyrazole acts as a nucleophile attacking the benzoic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoic acid moiety, leading to the formation of carboxylate derivatives.
Reduction: Reduction reactions can target the pyrazole ring, potentially converting it into a pyrazoline derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
Oxidation: Carboxylate derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Halogenated or nitrated pyrazole derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid is used as a building block for the synthesis of more complex molecules
Biology
The compound is studied for its potential biological activities. Its trifluoromethyl group is known to enhance the metabolic stability and bioavailability of molecules, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound derivatives are investigated for their potential therapeutic effects. These derivatives may exhibit anti-inflammatory, analgesic, or antimicrobial properties.
Industry
Industrially, the compound is used in the development of agrochemicals and pharmaceuticals. Its stability and reactivity make it a valuable intermediate in the synthesis of active ingredients.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(trifluoromethyl)benzoic acid: Lacks the pyrazole ring, making it less versatile in biological applications.
3-(trifluoromethyl)-1H-pyrazole: Lacks the benzoic acid moiety, limiting its use in synthetic chemistry.
4-(trifluoromethyl)phenylhydrazine: Contains a hydrazine group instead of a pyrazole ring, altering its reactivity and applications.
Uniqueness
4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid is unique due to the combination of the trifluoromethyl group, pyrazole ring, and benzoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Propriétés
IUPAC Name |
4-[3-(trifluoromethyl)pyrazol-1-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O2/c12-11(13,14)9-5-6-16(15-9)8-3-1-7(2-4-8)10(17)18/h1-6H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQBFVQMSDDVBSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N2C=CC(=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381691 | |
| Record name | 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220462-27-1 | |
| Record name | 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


